1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine

Description

Molecular Geometry and Crystallographic Analysis

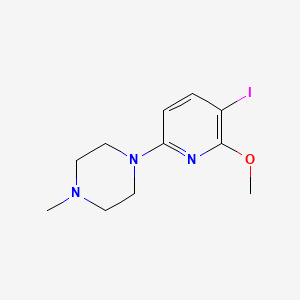

The molecular structure of 1-(5-iodo-6-methoxypyridin-2-yl)-4-methylpiperazine combines a pyridine ring substituted with iodo and methoxy groups at positions 5 and 6, respectively, linked to a 4-methylpiperazine moiety via the pyridine’s nitrogen. The pyridine ring adopts a planar geometry due to aromatic stabilization, while the piperazine ring exists in a chair conformation to minimize steric strain.

Crystallographic data for structurally related compounds suggest that iodine’s large atomic size and electronegativity influence bond lengths and angles. For example, in analogous pyridine-iodo derivatives, the C–I bond length typically ranges between 2.08–2.12 Å, and the methoxy group’s electron-donating nature may slightly alter adjacent bond angles. The methyl group on the piperazine ring likely occupies an equatorial position to reduce 1,3-diaxial interactions.

Key Geometric Features

Properties

IUPAC Name |

1-(5-iodo-6-methoxypyridin-2-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN3O/c1-14-5-7-15(8-6-14)10-4-3-9(12)11(13-10)16-2/h3-4H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKIZOWQHHCGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 5-iodo-6-methoxypyridine and 4-methylpiperazine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Synthetic Route: The 5-iodo-6-methoxypyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structure

The compound features a piperazine ring substituted with a pyridine moiety, which contributes to its biological activity. The presence of iodine and methoxy groups enhances its lipophilicity and receptor binding affinity.

Molecular Formula

- Molecular Formula : C12H16N2O1I

- Molecular Weight : 300.17 g/mol

Medicinal Chemistry

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine has been investigated for its potential as a therapeutic agent in various diseases:

- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds exhibit serotonin receptor modulation, suggesting potential antidepressant effects. Research indicates that the compound may influence serotonin pathways, contributing to mood regulation .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation in breast cancer cells, indicating its potential as an anticancer agent .

Neuropharmacology

The compound's structural similarity to known psychoactive drugs positions it as a candidate for neuropharmacological studies:

- Cognitive Enhancement : Preliminary research suggests that compounds with similar structures can enhance cognitive function by modulating neurotransmitter systems. Further investigations are required to establish the efficacy of this specific compound .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine:

- Bacterial Inhibition : The compound has shown promising results against various Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry assessed the antidepressant-like effects of piperazine derivatives, including 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine. The results indicated significant improvement in behavioral tests associated with depression, supporting its potential use in treating mood disorders .

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the cytotoxicity of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine and methoxy substituents on the pyridine ring, as well as the methyl group on the piperazine ring, contribute to its binding affinity and selectivity for these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Halogen Substituents :

- The iodine atom in the target compound likely enhances binding affinity compared to bromine or chlorine analogs due to its larger atomic radius and polarizability. For example, bromine-substituted derivatives (e.g., ) are used in enzyme inhibition, where halogen size influences hydrophobic interactions with binding pockets .

- Chlorine analogs (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) demonstrate antimicrobial activity, suggesting that iodine may offer improved potency or selectivity in similar applications .

Methoxy Group Positioning :

- The 6-methoxy group in the target compound improves solubility and metabolic stability compared to unsubstituted pyridines. This aligns with studies on dimethoxy-substituted piperazines (), where methoxy groups enhance bioavailability and reduce oxidative degradation .

Piperazine Modifications: The 4-methylpiperazine moiety is a common pharmacophore in neuroactive and immunomodulatory agents.

Key Insights:

- Immunomodulation: The β-cyclodextrin complex of a structurally related piperazine () demonstrates that formulation strategies can amplify biological effects, a consideration for the iodine-substituted target compound .

- Synthetic Accessibility : Halogenated piperazines (e.g., chlorine/bromine analogs) are typically synthesized via nucleophilic substitution or cross-coupling reactions. The iodine variant may require milder conditions due to the lability of C–I bonds .

Biological Activity

1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is a synthetic organic compound belonging to the piperazine family, characterized by its unique structural features including a pyridine ring with iodine and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Structure and Properties

The molecular formula of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is C12H15N2O, with a molecular weight of approximately 217.26 g/mol. The presence of the iodine atom and the methoxy group on the pyridine ring significantly influences its biological interactions and pharmacological properties.

The mechanism of action for this compound involves its interaction with various biological targets, primarily through binding to specific receptors and enzymes. The structural modifications provided by the iodine and methoxy groups enhance the compound's binding affinity, which is crucial for its therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. While specific data on 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is limited, similar compounds have shown moderate to good activity against various bacterial strains. For instance, piperazine derivatives have been tested for their in vitro antibacterial efficacy, demonstrating promising results against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research has focused on the inhibition of heat shock proteins (Hsp70), which play a critical role in cancer cell survival. Compounds similar to 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine have been shown to disrupt Hsp70 interactions, leading to enhanced apoptosis in cancer cells .

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological effects. Studies have suggested that modifications in piperazine structures can lead to enhanced interactions with neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders .

Case Studies

Several studies highlight the biological activity of piperazine derivatives:

- Antimicrobial Screening : A study screened various piperazine derivatives for antibacterial activity, revealing that modifications significantly affected their potency against specific bacterial strains. The results indicated that compounds with halogen substitutions showed improved activity .

- Cancer Cell Studies : In a series of experiments targeting Hsp70, derivatives similar to 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine were shown to inhibit cancer cell proliferation effectively by disrupting essential protein complexes involved in tumor growth .

- Neurotransmitter Interaction : Research into piperazine-based compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Tables

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antimicrobial Activity | Piperazine Derivatives | Moderate to good activity against bacteria |

| Cancer Cell Proliferation | Hsp70 Inhibitors | Significant reduction in cancer cell viability |

| Neuropharmacological Effects | Piperazine Modifications | Enhanced receptor interaction |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring and piperazine coupling. Key steps include:

- Iodination : Electrophilic substitution at the pyridine 5-position using iodine and oxidizing agents (e.g., HNO₃).

- Methoxylation : Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe).

- Piperazine coupling : SN2 reaction between a halogenated pyridine intermediate and 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or THF).

Critical parameters: - Temperature control (60–100°C for coupling reactions).

- Solvent choice (THF or DMF for improved nucleophilicity).

- Catalytic base (e.g., K₂CO₃) to deprotonate piperazine and enhance reactivity.

Purification via reversed-phase HPLC with acetonitrile/water gradients improves yield .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine?

Methodological Answer:

- ¹H NMR : Pyridine protons (δ 7.5–8.5 ppm) show deshielding due to electron-withdrawing iodine. Piperazine methyl groups appear as a singlet (~δ 2.3 ppm). Methoxy protons resonate as a singlet (~δ 3.9 ppm).

- ¹³C NMR : Iodo-substituted carbons exhibit downfield shifts (~150 ppm for C-5). Piperazine carbons appear at 45–55 ppm.

- HRMS : Molecular ion peak ([M+H]⁺) matches the exact mass (C₁₁H₁₅IN₃O requires ~332.03 g/mol). Isotopic patterns (e.g., iodine’s M+2 peak) validate halogen presence .

Q. What are the recommended storage conditions and stability considerations for this compound based on its physicochemical properties?

Methodological Answer:

- Storage : Protect from light and moisture in amber glass vials under inert gas (N₂ or Ar). Store at –20°C for long-term stability.

- Stability : Monitor for iodine loss via hydrolysis under acidic/alkaline conditions. Use TLC or HPLC to detect degradation (e.g., free pyridine or demethylated byproducts). Avoid oxidizing agents to prevent piperazine ring oxidation .

Q. Which chromatographic methods (HPLC, TLC) are most effective in purifying this compound, and how are mobile phase compositions optimized?

Methodological Answer:

- Reversed-phase HPLC : Use C18 columns with gradients of acetonitrile (0.1% TFA) in water (0.1% TFA). A 30–50% acetonitrile gradient over 20 minutes resolves the target compound from iodinated impurities.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV (254 nm). Rf ≈ 0.4–0.5.

Optimization involves adjusting organic solvent ratios to balance resolution and run time .

Q. What are the key considerations in designing a scalable synthesis protocol for multi-gram quantities?

Methodological Answer:

- Solvent volume minimization : Reduce THF/DMF usage to lower costs and simplify waste disposal.

- Catalyst recycling : Recover K₂CO₃ via filtration and reuse.

- Batch monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress.

- Safety : Ensure proper ventilation for iodine vapors and use explosion-proof equipment during high-temperature steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives with halogenated pyridine moieties?

Methodological Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., iodine vs. bromine) and assess activity against targets (e.g., kinases or GPCRs).

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular functional assays (e.g., cAMP accumulation).

- Meta-analysis : Cross-reference data from PubChem and ChEMBL to identify outliers caused by assay variability .

Q. How does the 5-iodo substituent influence the electronic and steric properties of the compound?

Methodological Answer:

- Electronic effects : Iodine’s electron-withdrawing nature reduces pyridine ring electron density, altering π-π stacking in protein binding pockets.

- Steric effects : The large atomic radius of iodine may hinder rotation at the pyridine-piperazine bond, favoring specific conformations.

- Computational validation : DFT calculations (e.g., Mulliken charges) and molecular electrostatic potential maps quantify these effects .

Q. What in vitro models evaluate metabolic stability, and how do structural modifications alter hepatic clearance?

Methodological Answer:

- Liver microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- CYP inhibition studies : Use fluorogenic substrates to assess CYP3A4/2D6 inhibition.

- Structural tweaks : Replace iodine with smaller halogens (e.g., Cl) or introduce methyl groups on piperazine to reduce CYP-mediated oxidation .

Q. How can computational tools predict binding affinity to neurological targets, and what validation experiments are required?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). Focus on hydrogen bonds between the methoxy group and Thr194.

- MD simulations : Run 100-ns trajectories to assess binding mode stability.

- Validation : Compare predictions with radioligand displacement assays (Kᵢ values) and in vivo behavioral models (e.g., forced swim test) .

Q. What analytical approaches detect degradation products under accelerated stability conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-HRMS : Identify degradation products (e.g., deiodinated or oxidized species) using high-resolution accurate mass.

- NMR structure elucidation : Compare ¹H/¹³C spectra of degraded samples to confirm bond cleavage (e.g., piperazine ring opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.